4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in treating B-cell malignancies.
作用機序
4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. BTK is essential for B-cell survival and proliferation, and its inhibition by 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide leads to apoptosis of B-cell malignancies. 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the activity of other kinases in the BCR signaling pathway, such as AKT and ERK, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have potent anti-tumor effects in preclinical studies, inducing apoptosis in B-cell malignancies and inhibiting tumor growth. 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have immunomodulatory effects, enhancing the activity of T-cells and natural killer cells. In addition, 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have minimal effects on platelet aggregation and coagulation, suggesting a low risk of bleeding complications.
実験室実験の利点と制限
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have favorable pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide is its potential for drug-drug interactions, particularly with drugs that are metabolized by cytochrome P450 enzymes. In addition, 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide may have limited efficacy in patients with mutations in the BCR signaling pathway.
将来の方向性
For 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide include clinical trials to evaluate its safety and efficacy in treating B-cell malignancies, particularly CLL and NHL. In addition, studies are needed to evaluate the potential for drug-drug interactions and to identify biomarkers that may predict response to 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide. Further research is also needed to identify potential combination therapies that may enhance the anti-tumor effects of 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide. Finally, studies are needed to evaluate the potential for 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide to be used in other diseases that involve the BCR signaling pathway, such as autoimmune disorders.
Conclusion
In conclusion, 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide is a promising small molecule inhibitor with potential therapeutic applications in treating B-cell malignancies. Its selectivity for BTK and favorable pharmacokinetic properties make it an attractive candidate for further research. While there are limitations to its use, 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide represents an important step forward in the development of targeted therapies for B-cell malignancies.
合成法
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. This is then reacted with sodium 4-methylbenzenesulfinate to form 4-{[(4-chlorophenyl)thio]methyl}benzene. The furanyl group is then introduced through a reaction with tetrahydrofuran-2-carbaldehyde, followed by the final step of amidation with benzoyl chloride to form 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide.
科学的研究の応用
4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide inhibits BCR signaling and induces apoptosis in B-cell malignancies. 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have synergistic effects with other drugs used in the treatment of B-cell malignancies, such as rituximab and idelalisib.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c20-16-7-9-18(10-8-16)24-13-14-3-5-15(6-4-14)19(22)21-12-17-2-1-11-23-17/h3-10,17H,1-2,11-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIACMZEAPBGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(tetrahydrofuran-2-ylmethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。